molecular formula C6H14N2 B12441349 (1-Cyclobutylethyl)hydrazine

(1-Cyclobutylethyl)hydrazine

Cat. No.: B12441349
M. Wt: 114.19 g/mol
InChI Key: KZRSHKZXTUTAMU-UHFFFAOYSA-N
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Description

(1-Cyclobutylethyl)hydrazine is an organic compound with the molecular formula C6H14N2 It is a hydrazine derivative, characterized by the presence of a cyclobutyl group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclobutylethyl)hydrazine typically involves the reaction of cyclobutyl ethyl ketone with hydrazine hydrate. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired hydrazine derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically subjected to distillation and purification steps to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclobutylethyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Cyclobutylethyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Cyclobutylethyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and DNA damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Cyclobutylethyl)hydrazine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the synthesis of novel organic molecules and the study of structure-activity relationships in medicinal chemistry .

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

1-cyclobutylethylhydrazine

InChI

InChI=1S/C6H14N2/c1-5(8-7)6-3-2-4-6/h5-6,8H,2-4,7H2,1H3

InChI Key

KZRSHKZXTUTAMU-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC1)NN

Origin of Product

United States

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